molecular formula C15H16N2O2 B2754411 Methyl 1-phenyl-4,5,6,7-tetrahydroindazole-6-carboxylate CAS No. 2113470-18-9

Methyl 1-phenyl-4,5,6,7-tetrahydroindazole-6-carboxylate

Cat. No.: B2754411
CAS No.: 2113470-18-9
M. Wt: 256.305
InChI Key: HGEQBNMSCMNYLS-UHFFFAOYSA-N
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Description

Methyl 1-phenyl-4,5,6,7-tetrahydroindazole-6-carboxylate is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by its phenyl group attached to the nitrogen atom and a methyl ester group at the 6-position of the tetrahydroindazole ring. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-phenyl-4,5,6,7-tetrahydroindazole-6-carboxylate typically involves a multi-step process starting from readily available precursors. One common method involves the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters. These esters are then treated with hydrazine hydrate in ethanol under reflux to form the desired tetrahydroindazole compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-phenyl-4,5,6,7-tetrahydroindazole-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the phenyl group to a cyclohexyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the indazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or cyclohexyl derivatives.

Scientific Research Applications

Methyl 1-phenyl-4,5,6,7-tetrahydroindazole-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex indazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 1-phenyl-4,5,6,7-tetrahydroindazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways and ultimately affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    Indole: A structurally related compound with a fused benzene and pyrrole ring.

    Benzimidazole: Contains a fused benzene and imidazole ring.

    Pyrazole: A five-membered ring with two adjacent nitrogen atoms.

Uniqueness

Methyl 1-phenyl-4,5,6,7-tetrahydroindazole-6-carboxylate is unique due to its specific substitution pattern and the presence of both a phenyl group and a methyl ester group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 1-phenyl-4,5,6,7-tetrahydroindazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-19-15(18)11-7-8-12-10-16-17(14(12)9-11)13-5-3-2-4-6-13/h2-6,10-11H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGEQBNMSCMNYLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC2=C(C1)N(N=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2113470-18-9
Record name methyl 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylate
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